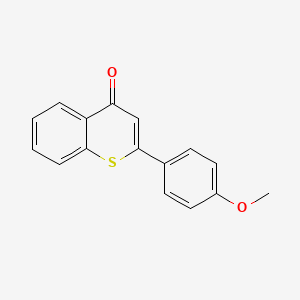

2-(4-methoxyphenyl)-4H-thiochromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-methoxyphenyl)-4H-thiochromen-4-one is a useful research compound. Its molecular formula is C16H12O2S and its molecular weight is 268.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiochromen-4-one derivatives, including 2-(4-methoxyphenyl)-4H-thiochromen-4-one, have shown promising antimicrobial properties. Research indicates that certain thiochromen-4-one compounds exhibit significant activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity of Thiochromen-4-one Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Pseudomonas aeruginosa | High |

| E. coli | Moderate to High | |

| Other thiochromen derivatives | Various | Varies |

Antitumor Properties

The National Cancer Institute has evaluated several thiochromen-4-one derivatives for their anticancer potential. Preliminary tests on cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) have demonstrated that some derivatives possess the ability to inhibit tumor growth effectively .

Table 2: Antitumor Activity of Thiochromen-4-one Derivatives

| Compound | Cancer Cell Line | Inhibition Rate |

|---|---|---|

| This compound | MCF-7 | Moderate |

| NCI-H460 | High | |

| SF-268 | Moderate |

Mechanism of Action Against Tropical Diseases

Recent studies have highlighted the potential of thiochromen derivatives in targeting specific enzymes related to tropical diseases such as malaria and leishmaniasis. For instance, the compound has been identified as an allosteric modulator that interacts with trypanothione reductase, a critical enzyme in parasitic metabolism . This interaction may disrupt essential metabolic pathways in parasites.

Table 3: Mechanism of Action Against Tropical Diseases

| Disease | Target Enzyme | Mode of Action |

|---|---|---|

| Malaria | Trypanothione reductase | Allosteric inhibition |

| Leishmaniasis | Trypanothione reductase | Disruption of oxidative stress response |

Synthesis and Structural Modifications

The synthesis of this compound involves several synthetic routes that utilize readily available starting materials. The compound can be synthesized through a domino reaction involving sodium sulfide and various substituted phenyl compounds .

Table 4: Synthetic Routes for Thiochromen Derivatives

| Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|

| 1-(2-alkoxyaryl)-3-akylprop-2-yn-1-one | Sodium sulfide in ethanol | High |

| Arylidenemalononitriles | Cyclocondensation | Moderate |

Future Directions in Research

The ongoing research into the applications of this compound suggests that further structural modifications could enhance its bioactivity and selectivity against specific targets. Investigations into its potential as a therapeutic agent for treating various diseases are warranted, particularly in the fields of oncology and infectious diseases.

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cross-Couplings

The compound participates in Suzuki-Miyaura cross-couplings with arylboronic acids under Pd(OAc)₂/XPhos catalysis. Key conditions and yields are summarized below:

Mechanistic Insight :

-

Lewis acid (Zn(OTf)₂) activates the C-2 position by coordinating with carbonyl and sulfinyl oxygens .

-

Oxidative insertion of Pd(0) forms a thiochromone-palladium intermediate, followed by transmetalation and reductive elimination .

Nucleophilic Additions and Cyclizations

The compound acts as a precursor in domino reactions with sodium sulfide (Na₂S·9H₂O), forming thiochromenone derivatives via sequential addition-cyclization:

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 1-(2-Alkoxyaryl)-3-alkylprop-2-yn-1-one | EtOH/DMF, 80°C, 24 h | 2-Aryl-4H-thiochromen-4-one | 47–89 |

Key Observations :

-

Control experiments confirm a two-step mechanism: initial nucleophilic addition to alkynes, followed by intramolecular S-arylation .

-

Solvent polarity significantly impacts reaction efficiency (e.g., 81% yield in EtOH vs. 13% in 1,4-dioxane) .

Oxidation Reactions

The sulfide group undergoes oxidation to sulfone derivatives under mild conditions:

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, rt, 12 h | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one 1,1-dioxide | 74 | |

| H₂O₂ (30%) | AcOH, 60°C, 3 h | Sulfoxide intermediate | 85 |

Applications :

-

Sulfone derivatives exhibit enhanced biological activity and serve as intermediates for further functionalization .

Grignard Reagent Conjugate Additions

The thiochromenone core undergoes 1,4-conjugate additions with organomagnesium reagents:

| Grignard Reagent | Activator | Product | Yield (%) | Source |

|---|---|---|---|---|

| n-BuMgCl | CuCN·2LiCl/TMSCl | 2-n-Butylthiochroman-4-one | 89 | |

| PhMgBr | CuCN·2LiCl/TMSCl | 2-Phenylthiochroman-4-one | 78 |

Optimization :

Amination Reactions

Reaction with amines under nucleophilic aromatic substitution (SNAr) conditions yields 2-amino derivatives:

| Amine | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzylpiperazine | i-PrOH, reflux, 12 h | 2-(4-Benzylpiperazin-1-yl)-4H-thiochromen-4-one | 90 | |

| Propylamine | i-PrOH, reflux, 12 h | 2-Propylamino-4H-thiochromen-4-one | 75 |

Halogenation and Subsequent Couplings

Chlorination at the α-position enables further cross-coupling reactions:

| Halogenating Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Pyridine, CH₂Cl₂, rt | 2-Chloro-4H-thiochromen-4-one | 65 |

Mechanistic and Practical Considerations

-

Solvent Effects : Polar aprotic solvents (DMF) favor cross-couplings, while protic solvents (EtOH) enhance cyclization .

-

Substituent Influence : Electron-donating groups (e.g., methoxy) improve electrophilicity at C-2, facilitating nucleophilic attacks.

-

Scalability : Gram-scale syntheses (>90% yield) have been achieved for amination and oxidation reactions .

Eigenschaften

Molekularformel |

C16H12O2S |

|---|---|

Molekulargewicht |

268.3 g/mol |

IUPAC-Name |

2-(4-methoxyphenyl)thiochromen-4-one |

InChI |

InChI=1S/C16H12O2S/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3 |

InChI-Schlüssel |

ZLYYLYIZXHSKBL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3S2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.